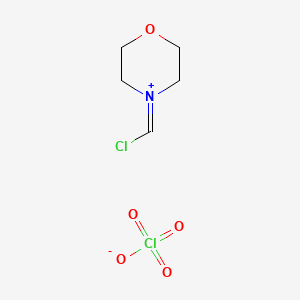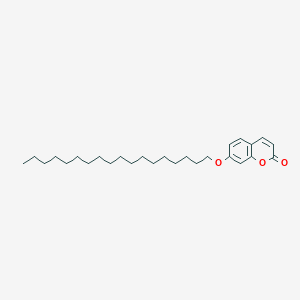![molecular formula C14H22S2 B14350400 3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene CAS No. 94398-17-1](/img/structure/B14350400.png)
3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene is a chemical compound characterized by its unique structure, which includes two disulfide bonds and multiple double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene typically involves the reaction of 2,4-dimethyl-1,3-pentadiene with sulfur-containing reagents. One common method is the reaction of 2,4-dimethyl-1,3-pentadiene with disulfides under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: The compound can participate in substitution reactions, where one of the double bonds reacts with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogens like chlorine or bromine can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene involves its interaction with molecular targets through its disulfide bonds and double bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or participate in further chemical reactions. The pathways involved may include redox reactions and covalent bonding with target molecules .
相似化合物的比较
Similar Compounds
2,4-Dimethyl-1,3-pentadiene: A related compound with similar structural features but lacking the disulfide bonds.
1,1,3-Trimethylbutadiene: Another similar compound with a different arrangement of double bonds and methyl groups.
Uniqueness
The presence of disulfide bonds in 3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene distinguishes it from other similar compounds. These disulfide bonds confer unique chemical reactivity and potential biological activity, making it a compound of significant interest in various fields .
属性
CAS 编号 |
94398-17-1 |
|---|---|
分子式 |
C14H22S2 |
分子量 |
254.5 g/mol |
IUPAC 名称 |
3-(2,4-dimethylpenta-1,3-dien-3-yldisulfanyl)-2,4-dimethylpenta-1,3-diene |
InChI |
InChI=1S/C14H22S2/c1-9(2)13(10(3)4)15-16-14(11(5)6)12(7)8/h1,5H2,2-4,6-8H3 |
InChI 键 |
UQYFTCHMMRELQN-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C(=C)C)SSC(=C(C)C)C(=C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


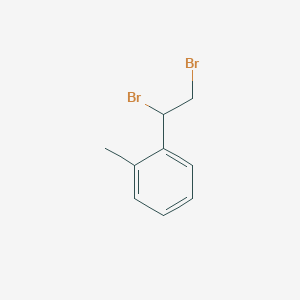
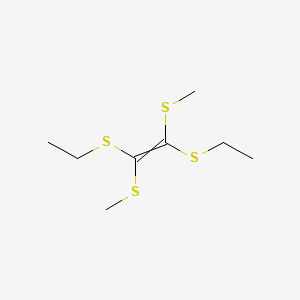
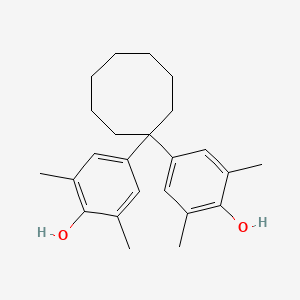
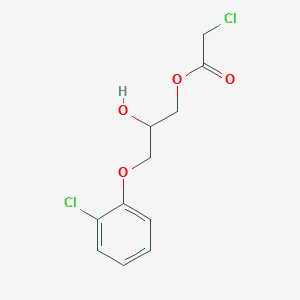
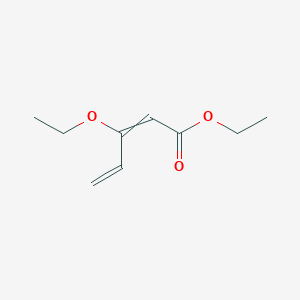
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
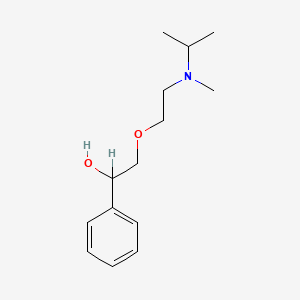
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
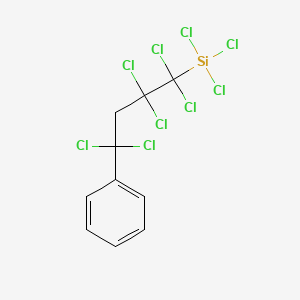
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
